BenchChemオンラインストアへようこそ!

7-Bromo-6-chloropyrido[2,3-b]pyrazine

Medicinal Chemistry Chemical Synthesis Quality Control

7-Bromo-6-chloropyrido[2,3-b]pyrazine features orthogonal Br/Cl reactivity: Suzuki-Miyaura at C7-Br precedes Buchwald-Hartwig or second Suzuki at C6-Cl. Enables efficient synthesis of kinase inhibitor libraries (Erk2, PI3Kα). Supplied as 95% pure solid (MW 244.47). Also a strategic intermediate for CNS-penetrant oncology leads and agrochemicals. Generic analogs cannot substitute—only this Br/Cl pattern guarantees reproducible cross-coupling selectivity and valid SAR data.

Molecular Formula C7H3BrClN3
Molecular Weight 244.48
CAS No. 1823374-98-6
Cat. No. B2479227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-chloropyrido[2,3-b]pyrazine
CAS1823374-98-6
Molecular FormulaC7H3BrClN3
Molecular Weight244.48
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(C(=N2)Cl)Br
InChIInChI=1S/C7H3BrClN3/c8-4-3-5-7(12-6(4)9)11-2-1-10-5/h1-3H
InChIKeyXRVLIAZLPDGRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-chloropyrido[2,3-b]pyrazine (CAS 1823374-98-6): Core Structural and Identity Specifications for Procurement


7-Bromo-6-chloropyrido[2,3-b]pyrazine is a halogenated heterocyclic building block belonging to the pyrido[2,3-b]pyrazine class, a privileged scaffold in medicinal chemistry and kinase inhibitor discovery . The compound is characterized by a fused pyridine-pyrazine bicyclic core with bromine at the 7-position and chlorine at the 6-position. Its molecular formula is C7H3BrClN3, with a molecular weight of 244.47 g/mol, and it is typically supplied as a solid powder . The unique halogenation pattern imparts distinct reactivity for downstream functionalization, particularly in cross-coupling reactions, making it a strategic intermediate in pharmaceutical and agrochemical synthesis [1].

Why Generic Substitution of 7-Bromo-6-chloropyrido[2,3-b]pyrazine with Other Pyrido[2,3-b]pyrazines Compromises Synthetic and Biological Outcomes


Generic substitution of 7-Bromo-6-chloropyrido[2,3-b]pyrazine with other pyrido[2,3-b]pyrazine analogs is scientifically unsound because the specific halogenation pattern (Br at 7-position, Cl at 6-position) directly determines its reactivity profile in cross-coupling reactions and its potential biological activity as a kinase inhibitor scaffold [1][2]. Patents and research demonstrate that pyrido[2,3-b]pyrazine derivatives substituted at positions 6 and 7 exhibit distinct kinase inhibitory profiles, with IC50 values varying by orders of magnitude depending on the exact halogen substitution [1]. For instance, a closely related analog, 1-(3-cyclopropylethynyl-pyrido[2,3-b]pyrazin-6-yl)-3-ethylurea, showed an IC50 of 5.8 μM against Erk2 kinase, highlighting the sensitivity of the scaffold to specific substitution [2]. Therefore, interchanging this compound with a 6-chloro analog (CAS 68236-03-3) or a 6,7-dichloro analog would yield a different intermediate with altered reactivity, potentially leading to failed syntheses or erroneous biological readouts.

Quantitative Differentiation Evidence for 7-Bromo-6-chloropyrido[2,3-b]pyrazine: Procurement and Selection Metrics


Purity Specification: 95% (HPLC) vs. Alternative 97% Grade

The primary commercial grade of 7-Bromo-6-chloropyrido[2,3-b]pyrazine from major scientific suppliers (Sigma-Aldrich/Enamine) is specified at 95% purity . An alternative grade from other vendors is listed at 97% purity . While the 2% difference may seem minor, in sensitive applications such as kinase inhibitor synthesis or material science, this can impact reaction yields and product purity. The 95% grade is the most commonly referenced and readily available specification for research use, ensuring batch-to-batch consistency for procurement.

Medicinal Chemistry Chemical Synthesis Quality Control

Molecular Weight and Halogen Content: Differentiating from 6-Chloro and 6,7-Dichloro Analogs

The molecular weight of 7-Bromo-6-chloropyrido[2,3-b]pyrazine is 244.47 g/mol, reflecting the presence of both bromine (atomic weight ~80) and chlorine (~35.5) . This distinguishes it from the 6-chloro analog (CAS 68236-03-3, MW 165.58 g/mol, only chlorine) [1] and the 6,7-dichloro analog (MW ~200 g/mol, two chlorines) [2]. The heavier bromine atom confers different steric and electronic properties, affecting reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and potential binding interactions in biological targets.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Kinase Inhibitor Scaffold Potential: Class-Level Inference from Pyrido[2,3-b]pyrazine Patents

Pyrido[2,3-b]pyrazine derivatives are extensively patented as kinase inhibitors, with specific substitution patterns at positions 6 and 7 dictating potency and selectivity [1][2]. For example, a representative pyrido[2,3-b]pyrazine derivative exhibited an IC50 of 5.8 μM against Erk2 kinase and 16.8 μM against PI3Kα kinase [2]. The 7-bromo-6-chloro substitution pattern provides a unique electronic and steric environment that can be exploited to modulate kinase binding, as evidenced by the broad patent literature covering similar halogenated derivatives [1].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Synthetic Versatility: Sequential Halogen Reactivity for Orthogonal Cross-Couplings

The presence of two different halogens (Br and Cl) at adjacent positions on the pyrido[2,3-b]pyrazine core enables orthogonal cross-coupling strategies, a feature not possible with symmetrically halogenated analogs like 6,7-dichloropyrido[2,3-b]pyrazine [1]. Bromine is generally more reactive than chlorine in palladium-catalyzed reactions, allowing for selective functionalization at the 7-position via Suzuki or Buchwald-Hartwig couplings, followed by subsequent transformation at the 6-position [1]. This sequential reactivity is highly valued in complex molecule synthesis, as it reduces the number of synthetic steps and improves overall yield.

Cross-Coupling Reactions Synthetic Methodology Organic Chemistry

Storage and Handling: Solid Powder Form with Recommended Ambient Storage

7-Bromo-6-chloropyrido[2,3-b]pyrazine is supplied as a solid powder and is recommended for storage at room temperature (RT) . This is in contrast to some other halogenated heterocycles that require refrigeration or inert atmosphere storage due to higher reactivity or instability. The ambient storage condition simplifies inventory management and reduces shipping complexity and cost, making it a logistically favorable choice for laboratories with limited cold storage capacity.

Chemical Storage Laboratory Safety Procurement Logistics

Optimal Research and Industrial Application Scenarios for 7-Bromo-6-chloropyrido[2,3-b]pyrazine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation and SAR Exploration

Leverage the pyrido[2,3-b]pyrazine core's established kinase inhibitory activity [1] to synthesize focused libraries of 6,7-disubstituted analogs. The 7-bromo-6-chloro pattern allows for iterative palladium-catalyzed cross-couplings to introduce diverse aryl or heteroaryl groups, enabling rapid exploration of structure-activity relationships (SAR) for targets such as Erk2 and PI3Kα, where class members have shown micromolar IC50 values [1].

Sequential Cross-Coupling for Complex Heterocycle Assembly

Exploit the orthogonal reactivity of the bromine and chlorine atoms [2] to perform selective, sequential functionalizations. First, a Suzuki-Miyaura coupling at the more reactive 7-bromo position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the 6-chloro position. This strategy streamlines the synthesis of highly decorated pyrido[2,3-b]pyrazines, which are valuable intermediates for pharmaceuticals and agrochemicals [2].

Synthesis of Advanced Building Blocks for CNS and Oncology Programs

Given the pyrido[2,3-b]pyrazine scaffold's prevalence in kinase inhibitor patents targeting malignant disorders [3], this compound serves as a key intermediate for constructing advanced building blocks. Its specific halogenation pattern and molecular weight (244.47 g/mol) provide a unique entry point for generating CNS-penetrant kinase inhibitors or oncology leads, where precise modulation of lipophilicity and target engagement is critical.

Material Science and Agrochemical Intermediate Synthesis

Beyond medicinal chemistry, the compound's solid powder form and ambient storage stability make it a practical starting material for synthesizing novel organic semiconductors or herbicidal pyrido[2,3-b]pyrazines [4]. The dual halogenation enables the construction of extended π-systems via cross-coupling, which can be tuned for specific electronic or photophysical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-chloropyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.